

# physicochemical properties of 1-Benzyl-3-piperidinol hydrochloride

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## Compound of Interest

Compound Name: *1-Benzyl-3-piperidinol hydrochloride*

Cat. No.: *B035505*

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Benzyl-3-piperidinol Hydrochloride**

## Introduction

**1-Benzyl-3-piperidinol hydrochloride** is a heterocyclic organic compound belonging to the piperidine class. Structurally, it features a piperidine ring N-substituted with a benzyl group and a hydroxyl functional group at the 3-position, presented as a stable hydrochloride salt. This molecule is not an end-product therapeutic itself but serves as a highly valuable and versatile intermediate in the field of medicinal chemistry and pharmaceutical development.<sup>[1][2]</sup> Its structural motifs are pivotal in the synthesis of a wide array of bioactive molecules, including analgesics, antipsychotics, and anti-anxiety agents.<sup>[1][3]</sup> Specifically, it is a key building block for crafting muscarinic M3 selective antagonists and Rho kinase inhibitors.<sup>[4]</sup>

This guide provides a comprehensive technical overview of the essential physicochemical properties, analytical characterization methodologies, and safe handling protocols for **1-Benzyl-3-piperidinol hydrochloride**. The content is tailored for researchers, chemists, and drug development professionals who utilize this intermediate, offering field-proven insights into its application and quality control.

## Chemical Identity and Core Physicochemical Properties

A thorough understanding of a synthetic intermediate's fundamental properties is the bedrock of its effective use in a laboratory or manufacturing setting. These properties dictate storage conditions, solvent selection for reactions, and the appropriate analytical techniques for quality assessment.

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| CAS Number        | 105973-51-1                                   | [5][6]       |
| Molecular Formula | C <sub>12</sub> H <sub>18</sub> ClNO          | [5][6]       |
| Molecular Weight  | 227.73 g/mol                                  | [5][6]       |
| Appearance        | White crystalline powder                      | [6]          |
| Melting Point     | 174-178 °C                                    | [5][6]       |
| Solubility        | Soluble in water and alcohol solvents.        | [6]          |
| Storage           | 2-8°C, in a dry, cool, well-ventilated place. | [5][7]       |

#### Elucidation of Properties:

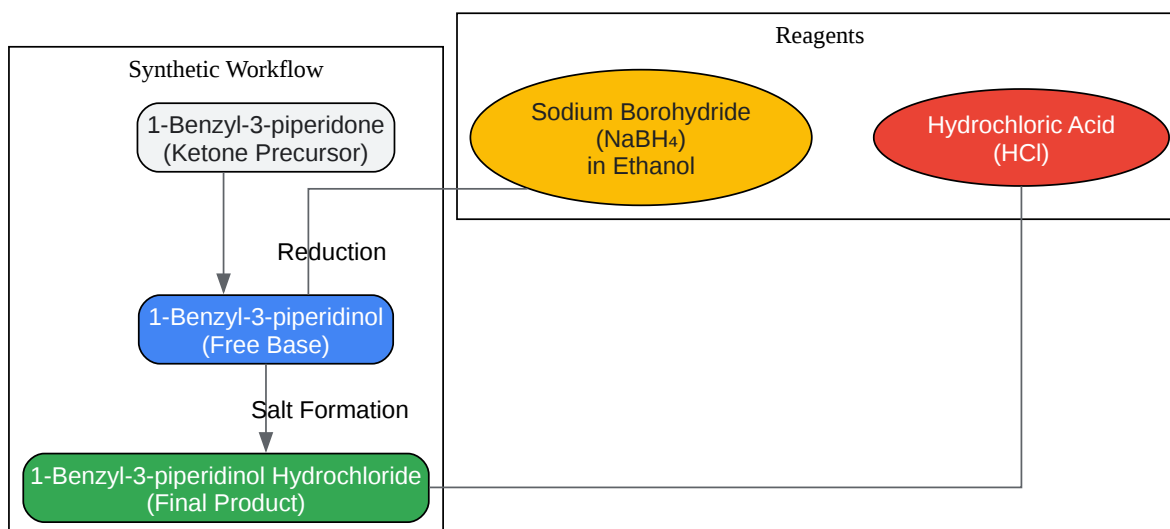
- **Structure and Form:** As a hydrochloride salt, the basic nitrogen atom of the piperidine ring is protonated. This conversion from the free base (1-Benzyl-3-piperidinol, CAS: 14813-01-5) is a deliberate and crucial step in its preparation. The salt form typically exhibits greater stability, is often a crystalline solid making it easier to handle and weigh accurately, and possesses significantly enhanced aqueous solubility compared to the oily free base—a critical advantage for certain reaction conditions or formulation studies.
- **Melting Point:** The defined melting range of 174-178 °C is a key indicator of purity.[5][6] A broad or depressed melting range would suggest the presence of impurities or residual solvent, necessitating further purification.
- **Solubility Profile:** The hydrochloride salt's solubility in water and polar protic solvents like methanol and ethanol is a direct consequence of its ionic character.[6] This contrasts with the free base, which shows better solubility in less polar organic solvents like dichloromethane

(DCM) and tetrahydrofuran (THF).[3] This differential solubility is the mechanistic basis for its purification via acid-base extraction, a common procedure in its synthesis.

- **Stability and Incompatibility:** The compound is stable under recommended storage conditions.[7] However, it is incompatible with strong bases, which will deprotonate the piperidinium ion to liberate the free base. It should also be kept away from strong oxidizing agents due to the presence of the secondary alcohol and the tertiary amine.[7]

## Synthesis and Rationale

**1-Benzyl-3-piperidinol hydrochloride** is typically prepared via a two-step process starting from its ketone precursor, 1-Benzyl-3-piperidone. This transformation is a foundational reaction in organic synthesis.



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Caption: High-level synthetic workflow for 1-Benzyl-3-piperidinol HCl.

Causality Behind Experimental Choices:

- Reduction of the Ketone: The conversion of 1-benzyl-3-piperidone to 1-benzyl-3-piperidinol is a classic carbonyl reduction.[4][8]
  - Choice of Reductant: Sodium borohydride ( $\text{NaBH}_4$ ) is the preferred reagent for this transformation on both laboratory and industrial scales. The rationale is its excellent selectivity. It is a mild reducing agent that readily reduces ketones and aldehydes but will not reduce other potentially present functional groups like esters, amides, or the aromatic benzyl ring. This high degree of chemoselectivity prevents the formation of unwanted byproducts and simplifies purification. The reaction is typically run in a protic solvent like ethanol or methanol, which participates in the mechanism by protonating the intermediate alkoxide.[8]
- Formation of the Hydrochloride Salt:
  - Purpose: Following the reduction and purification of the free base, it is converted to the hydrochloride salt by treatment with hydrochloric acid. This step is performed for several critical reasons:
    - Enhanced Stability: Salts are generally more crystalline and less prone to degradation than their free base counterparts.
    - Ease of Handling: The free base is often an oil, which is difficult to purify, handle, and weigh accurately.[8] The hydrochloride is a free-flowing solid.
    - Increased Water Solubility: As previously mentioned, the salt form is significantly more soluble in aqueous media.

## Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of any chemical intermediate intended for pharmaceutical use.

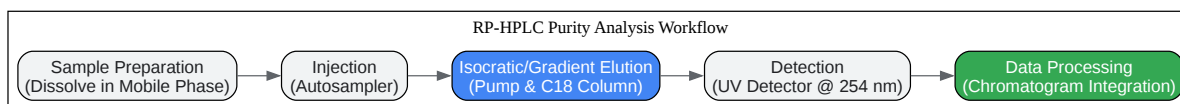
## Spectroscopic Analysis (Structural Confirmation)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are the most powerful tools for unambiguous structural elucidation.

- Expected  $^1\text{H}$  NMR Signals: The spectrum would confirm all key structural components. Protons on the benzyl group's aromatic ring would appear as a multiplet around 7.2-7.4 ppm. The two benzylic protons ( $-\text{CH}_2-$ ) would present as a singlet or a pair of doublets around 3.5 ppm. The proton on the carbon bearing the hydroxyl group ( $-\text{CHOH}$ ) would be a multiplet further downfield. The remaining piperidine ring protons would give rise to a complex series of overlapping multiplets in the aliphatic region.
- Expected  $^{13}\text{C}$  NMR Signals: The spectrum would show distinct signals for the aromatic carbons of the benzyl group (127-140 ppm), the benzylic carbon (~60-65 ppm), the hydroxyl-bearing carbon (~65-70 ppm), and the other aliphatic carbons of the piperidine ring.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups.
  - Expected Absorptions: A broad peak from approximately  $3200\text{-}3400\text{ cm}^{-1}$  corresponds to the O-H stretch of the alcohol. Sharp peaks around  $2850\text{-}3000\text{ cm}^{-1}$  are due to aliphatic C-H stretching. The presence of the aromatic ring is confirmed by C=C stretching absorptions around  $1450\text{-}1600\text{ cm}^{-1}$ .

## Chromatographic Analysis (Purity Determination)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of **1-Benzyl-3-piperidinol hydrochloride** and quantifying any impurities.



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Caption: Standard workflow for RP-HPLC purity analysis.

Self-Validating Experimental Protocol: RP-HPLC for Purity

This protocol is designed to be self-validating by including system suitability checks.

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
  - Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
  - Rationale: A C18 column is a robust, general-purpose choice for reverse-phase separation of moderately polar compounds. TFA is an ion-pairing agent that sharpens peaks for amines and improves chromatographic resolution.
- Chromatographic Conditions:
  - Column: C18, 4.6 x 150 mm, 5  $\mu$ m particle size.
  - Flow Rate: 1.0 mL/min.
  - Detector: UV at 254 nm.
  - Column Temperature: 30 °C.
  - Injection Volume: 10  $\mu$ L.
  - Gradient Program: Start at 10% B, hold for 2 min, ramp to 90% B over 10 min, hold for 3 min, return to 10% B over 1 min, and equilibrate for 4 min.
- Sample and Standard Preparation:
  - Prepare a stock solution of **1-Benzyl-3-piperidinol hydrochloride** at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
  - Prepare a working solution by diluting the stock to 0.1 mg/mL using the same diluent.
- System Suitability Test (SST):
  - Perform five replicate injections of the working solution.

- Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak must be  $\leq 2.0\%$ . The theoretical plates should be  $>2000$ , and the tailing factor should be between 0.8 and 1.5.
- Trustworthiness: The SST ensures the system is performing correctly before analyzing any samples. Failure indicates a problem with the column, mobile phase, or hardware that must be rectified.
- Analysis and Reporting:
  - Inject the sample solution.
  - Integrate the resulting chromatogram.
  - Calculate purity by the area percent method:  $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$ .

## Other Quality Control Tests

- Water Content (Karl Fischer Titration): As a hydrochloride salt, the material can be hygroscopic. Karl Fischer titration is the gold standard for accurately quantifying water content, which is critical as excess water can affect reaction stoichiometries and product stability.[\[3\]](#)[\[9\]](#)
- Melting Point Analysis: Performed using a calibrated melting point apparatus. The result should fall within the specified range (174-178 °C). A sharp, well-defined range validates high purity.

## Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS).

GHS Hazard Identification:[\[10\]](#)

- Signal Word: Warning
- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Recommended Personal Protective Equipment (PPE):[\[7\]](#)[\[10\]](#)

- Eye Protection: Wear chemical safety glasses with side shields or goggles (conforming to EN 166).
- Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
- Skin and Body Protection: Wear a laboratory coat and ensure appropriate clothing to prevent skin exposure.
- Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is needed. For large-scale use or in case of insufficient ventilation, use an approved particulate respirator.

#### First Aid Measures:[\[10\]](#)

- Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.
- Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

#### Storage and Handling:[\[5\]](#)[\[7\]](#)

- Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Ensure adequate ventilation in the handling area.



## Conclusion

**1-Benzyl-3-piperidinol hydrochloride** is a cornerstone intermediate for the synthesis of complex pharmaceutical agents. Its identity as a stable, solid hydrochloride salt offers significant advantages in handling and solubility over its free base form. A comprehensive understanding of its physicochemical properties—from its melting point and solubility to its spectroscopic signature—is crucial for its effective and safe implementation in research and development. The analytical protocols outlined herein, particularly RP-HPLC, provide a robust framework for ensuring the quality and purity required for advanced synthetic applications, ultimately contributing to the successful development of new therapeutics.

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